

Myristoyl Pentapeptide-17: A Technical Guide to its Role in Stimulating Hair Growth

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Myristoyl Pentapeptide-17

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Abstract

Myristoyl Pentapeptide-17 is a synthetic lipo-peptide that has garnered significant attention in the cosmetic and therapeutic industries for its potential to stimulate hair growth. This document provides an in-depth technical overview of its mechanism of action, supported by available quantitative data, and details relevant experimental protocols for its evaluation. The primary mode of action for **Myristoyl Pentapeptide-17** is understood to be the upregulation of keratin gene expression, a critical component in the formation of the hair shaft. While direct evidence linking it to specific signaling pathways is still emerging, its role in promoting keratin production suggests a potential influence on key hair growth cascades such as the Wnt/ β -catenin and MAPK pathways. This guide aims to be a comprehensive resource for professionals engaged in the research and development of novel hair growth therapies.

Introduction

Hair loss, or alopecia, is a prevalent condition with significant psychological and social impact. The hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen).[1] The stimulation of hair growth and the prolongation of the anagen phase are key therapeutic goals. **Myristoyl Pentapeptide-17** is a five-amino acid peptide (Lys-Leu-Ala-Lys-Lys) conjugated to myristic acid.[2] This lipidation enhances its bioavailability, allowing for better penetration into the skin and hair follicles.[2] It is primarily

recognized for its ability to stimulate the production of keratin, the primary structural protein of hair.[3][4]

Mechanism of Action

The principal mechanism by which **Myristoyl Pentapeptide-17** is believed to exert its hair growth-promoting effects is through the stimulation of keratin gene expression.[3] Keratins are a family of fibrous structural proteins that are essential for the formation of the hair shaft.[5] By upregulating the genes responsible for producing these proteins, **Myristoyl Pentapeptide-17** can contribute to stronger and potentially thicker and longer hair.

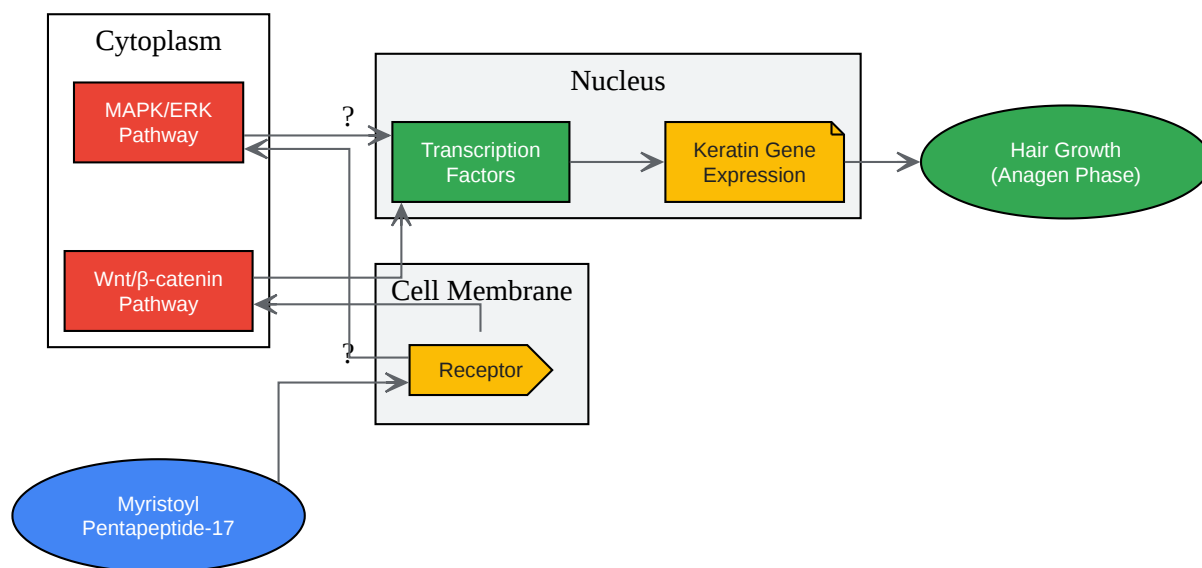
While direct studies on the specific signaling pathways modulated by **Myristoyl Pentapeptide-17** are limited, its action on keratin gene expression suggests a potential interplay with pathways known to be crucial for hair follicle development and cycling.

Putative Signaling Pathways

Wnt/ β -catenin Pathway: The Wnt/ β -catenin signaling pathway is a critical regulator of hair follicle morphogenesis and regeneration.[6] Activation of this pathway in the dermal papilla cells is essential for inducing the anagen phase.[7] It is plausible that **Myristoyl Pentapeptide-17** may directly or indirectly influence this pathway to stimulate the transcription of target genes, including those encoding for keratins.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is involved in regulating cell proliferation and differentiation in the hair follicle. Stimulation of this pathway in dermal papilla cells can promote hair growth.[8] The proliferative effect of **Myristoyl Pentapeptide-17** on keratinocytes could be mediated through the activation of the MAPK/ERK pathway.

Diagram of Putative Signaling Pathways



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Caption: Putative signaling pathways for **Myristoyl Pentapeptide-17** in hair growth stimulation.

Quantitative Data from Clinical Evaluation

A notable open-label, single-center study evaluated the safety and efficacy of an eyelash polygrowth factor serum containing **Myristoyl Pentapeptide-17**, among other active ingredients such as Myristoyl Hexapeptide-16 and various growth factors.^[1] The study involved 29 healthy female subjects who applied the serum once nightly for 90 days.^[1] Efficacy was assessed using imaging and software technologies at baseline, day 30, day 60, and day 90.^[1] It is important to note that the observed effects cannot be solely attributed to **Myristoyl Pentapeptide-17** due to the presence of other active compounds in the formulation.

Table 1: Summary of Efficacy Data from a Clinical Study of a Polygrowth Factor Serum^[1]

Parameter	Day 30 Improvement (%)	Day 90 Improvement (%)	Statistical Significance (p-value)
Eyelash Length	-	10.52	<0.0001 (after 30 days)
Eyelash Volume	-	9.3	<0.0001 (after 30 days)
Eyelash Thickness	-	35	<0.0001 (after 30 days)
Eyelash Luster	-	11.43	-
Eyelash Curl	-	50.83	<0.0001 (after 30 days)

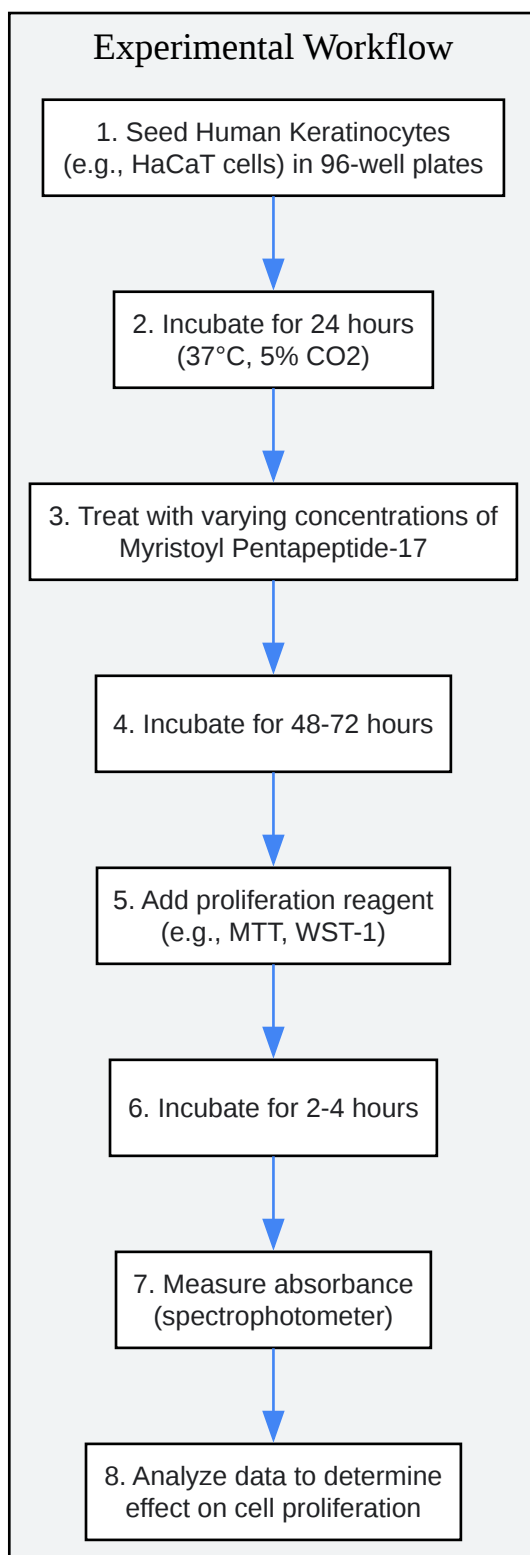
The product was reported to be well-tolerated with no adverse events recorded.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of **Myristoyl Pentapeptide-17** in stimulating hair growth.

In Vitro Keratinocyte Proliferation Assay

Diagram of Keratinocyte Proliferation Assay Workflow



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Caption: Workflow for in vitro keratinocyte proliferation assay.

Objective: To determine the effect of **Myristoyl Pentapeptide-17** on the proliferation of human keratinocytes.

Materials:

- Human keratinocyte cell line (e.g., HaCaT)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Myristoyl Pentapeptide-17** stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
- 96-well tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay kit
- Spectrophotometer

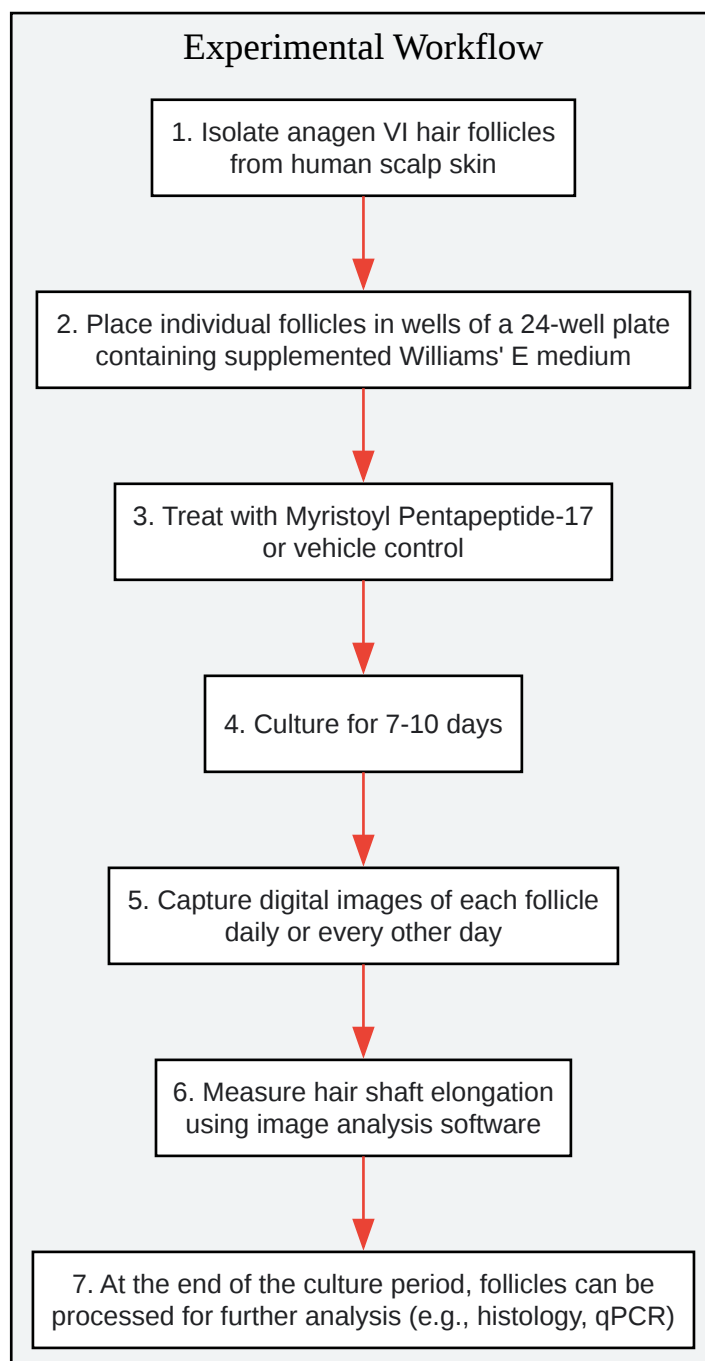
Procedure:

- Human keratinocytes are seeded into 96-well plates at a density of 5×10^3 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of **Myristoyl Pentapeptide-17** (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
- The plates are incubated for an additional 48 to 72 hours.
- Following the treatment period, a proliferation reagent (e.g., MTT or WST-1) is added to each well according to the manufacturer's instructions.
- The plates are incubated for 2-4 hours to allow for the conversion of the reagent by metabolically active cells.
- The absorbance is measured at the appropriate wavelength using a spectrophotometer.

- The percentage of cell proliferation is calculated relative to the vehicle control.

Ex Vivo Hair Follicle Organ Culture

Diagram of Ex Vivo Hair Follicle Culture Workflow



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- To cite this document: BenchChem. [Myristoyl Pentapeptide-17: A Technical Guide to its Role in Stimulating Hair Growth]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609380#myristoyl-pentapeptide-17-and-its-role-in-stimulating-hair-growth]

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